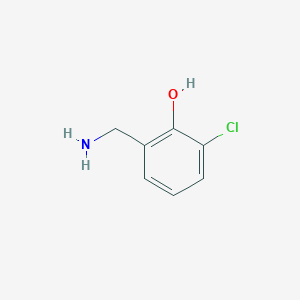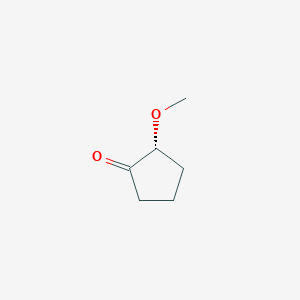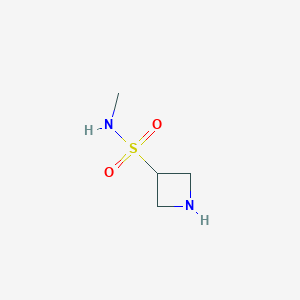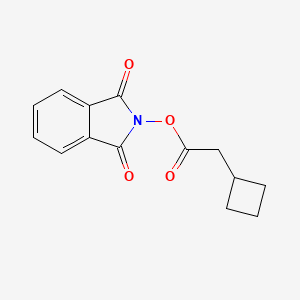![molecular formula C11H18NO3P B13565379 Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester CAS No. 159116-97-9](/img/structure/B13565379.png)
Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [®-aminophenylmethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is a derivative of phosphonic acid and is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [®-aminophenylmethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate aminophenylmethyl derivative. One common method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and diethyl phosphite. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [®-aminophenylmethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphonic acid, [®-aminophenylmethyl]-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as a bioisostere for phosphate in biochemical applications.
Mécanisme D'action
The mechanism of action of phosphonic acid, [®-aminophenylmethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid moiety. This moiety can form strong hydrogen bonds and coordinate with metal ions, making it effective in enzyme inhibition and metal chelation. The compound’s ability to mimic phosphate groups allows it to interfere with biological pathways that involve phosphorylation .
Comparaison Avec Des Composés Similaires
Phosphonic acid, [®-aminophenylmethyl]-, diethyl ester can be compared with other similar compounds such as:
Aminomethylphosphonic acid: This compound is structurally similar but lacks the ester groups, making it more hydrophilic.
Glyphosate: A widely used herbicide that also contains a phosphonic acid moiety but has different functional groups attached.
Bisphosphonates: These compounds are used in the treatment of osteoporosis and have two phosphonic acid groups, providing strong binding to bone minerals.
The uniqueness of phosphonic acid, [®-aminophenylmethyl]-, diethyl ester lies in its specific combination of functional groups, which confer unique chemical properties and applications.
Propriétés
Numéro CAS |
159116-97-9 |
|---|---|
Formule moléculaire |
C11H18NO3P |
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
(R)-diethoxyphosphoryl(phenyl)methanamine |
InChI |
InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11H,3-4,12H2,1-2H3/t11-/m1/s1 |
Clé InChI |
KVEBNTWOYMYORY-LLVKDONJSA-N |
SMILES isomérique |
CCOP(=O)([C@H](C1=CC=CC=C1)N)OCC |
SMILES canonique |
CCOP(=O)(C(C1=CC=CC=C1)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)
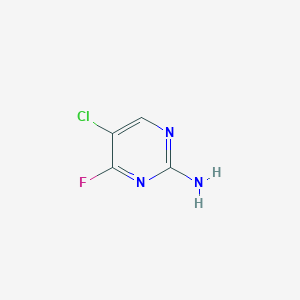
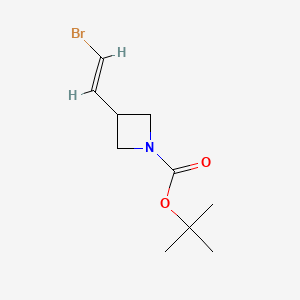
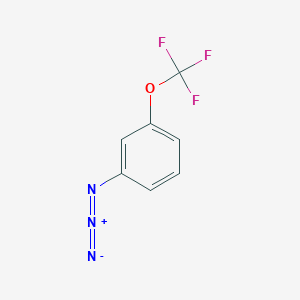

![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)

![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)
